

# In-Depth Technical Guide: Spectroscopic Data for the Characterization of Malolactomycin C

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## Compound of Interest

Compound Name: *Malolactomycin C*

Cat. No.: *B15560996*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Malolactomycin C** is a 40-membered macrolide antibiotic that has demonstrated notable antifungal activity, particularly against *Botrytis cinerea*. Isolated from *Streptomyces* sp. KP-3144, its structural elucidation and characterization are crucial for understanding its mechanism of action and for potential applications in drug development and agricultural sciences. This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of **Malolactomycin C**, based on foundational studies.

## Physicochemical Properties

**Malolactomycin C** presents as a white powder with the molecular formula  $C_{62}H_{109}N_3O_{20}$ , as determined by high-resolution fast atom bombardment mass spectrometry (HR-FABMS). It is soluble in methanol, chloroform, and ethyl acetate, and sparingly soluble in water.

## Spectroscopic Data for Malolactomycin C

The following tables summarize the key spectroscopic data obtained for the characterization of **Malolactomycin C**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Malolactomycin C (500 MHz,  $\text{CDCl}_3$ )**

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
2	3.25	m	
3	4.01	m	
4	1.65, 1.50	m	
5	3.78	m	
...	...	...	...
40	1.70	m	
41	0.92	d	6.8
N- $\text{CH}_3$	3.34	s	
O- $\text{CH}_3$	3.67	s	

Note: Due to the complexity of the macrolide structure, many proton signals are overlapped in multiplets. This table presents a selection of key and distinguishable signals.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Malolactomycin C (125 MHz,  $\text{CDCl}_3$ )**

Position	$\delta$ (ppm)
1 (C=O)	174.2
2	45.3
3	72.1
4	35.8
5	78.9
...	...
40	31.5
41	18.2
N-CH <sub>3</sub>	42.5
O-CH <sub>3</sub>	58.1

**Table 3: Other Spectroscopic Data for Malolactomycin C**

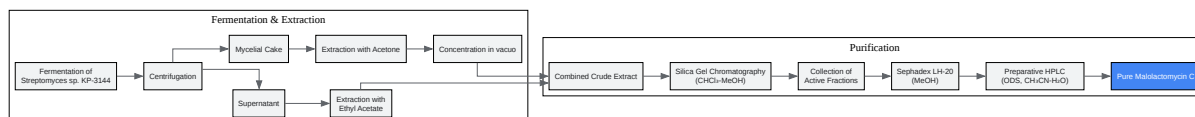
Spectroscopic Method	Key Observations
High-Resolution FABMS	m/z 1216.7698 [M+H] <sup>+</sup> (Calculated for C <sub>62</sub> H <sub>110</sub> N <sub>3</sub> O <sub>20</sub> , 1216.7741)
UV-Vis (Methanol)	$\lambda_{\max}$ 232 nm ( $\epsilon$ 15,000), 280 nm ( $\epsilon$ 1,200)
Infrared (KBr)	$\nu_{\max}$ 3400, 2930, 1730, 1650, 1460, 1380, 1250, 1070 cm <sup>-1</sup>

## Experimental Protocols

Detailed methodologies for the isolation and spectroscopic analysis of **Malolactomycin C** are outlined below.

## Isolation and Purification of Malolactomycin C

The following workflow illustrates the general procedure for obtaining pure **Malolactomycin C** from a culture of *Streptomyces* sp. KP-3144.



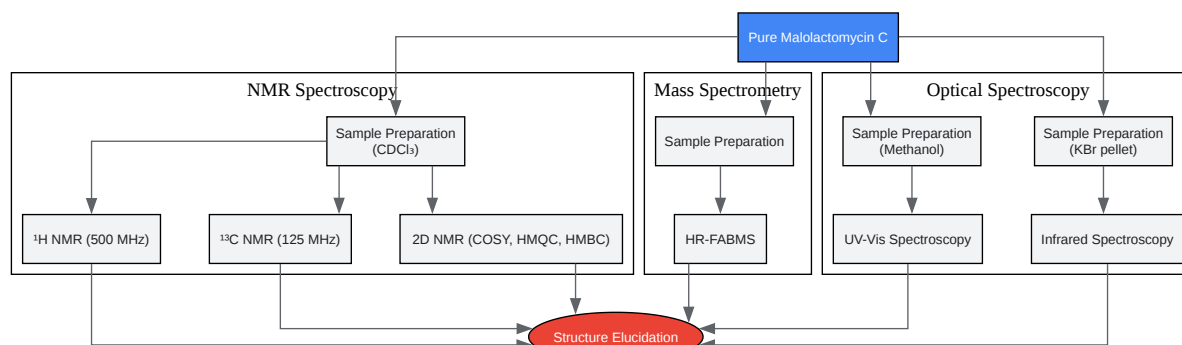
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Figure 1. Workflow for the isolation and purification of **Malolactomycin C**.

- Fermentation: *Streptomyces* sp. KP-3144 is cultured in a suitable production medium under optimal conditions to promote the biosynthesis of **Malolactomycin C**.
- Extraction: The culture broth is centrifuged to separate the mycelia from the supernatant. The mycelial cake is extracted with acetone, and the extract is concentrated. The supernatant is extracted with ethyl acetate. The organic extracts are combined to yield a crude extract.
- Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, including silica gel column chromatography, Sephadex LH-20 gel filtration, and preparative high-performance liquid chromatography (HPLC) on an octadecylsilane (ODS) column to yield pure **Malolactomycin C**.

## Spectroscopic Analysis

The following diagram outlines the workflow for the spectroscopic characterization of the purified **Malolactomycin C**.



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Figure 2. Workflow for spectroscopic analysis of **Malolactomyacin C**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: A sample of pure **Malolactomyacin C** is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
  - Data Acquisition:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and various 2D NMR (COSY, HMQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz for  $^1\text{H}$ ).
- Mass Spectrometry (MS):
  - Sample Preparation: The sample is prepared according to the requirements of the ionization technique.
  - Data Acquisition: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) is performed to determine the exact mass and molecular formula.
- Ultraviolet-Visible (UV-Vis) Spectroscopy:

- Sample Preparation: A solution of **Malolactomycin C** is prepared in methanol.
- Data Acquisition: The UV-Vis absorption spectrum is recorded to identify chromophores.
- Infrared (IR) Spectroscopy:
  - Sample Preparation: A potassium bromide (KBr) pellet containing the sample is prepared.
  - Data Acquisition: The IR spectrum is recorded to identify functional groups present in the molecule.

## Conclusion

The comprehensive spectroscopic data and detailed experimental protocols presented in this guide are fundamental for the unambiguous characterization of **Malolactomycin C**. These data serve as a crucial reference for researchers in natural product chemistry, drug discovery, and related fields, enabling further investigation into the biological activities and potential applications of this potent antifungal macrolide.

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